Cas no 1699599-08-0 (5-(2-fluoro-5-methylphenyl)-1,3-oxazolidin-2-one)

5-(2-Fluoro-5-methylphenyl)-1,3-oxazolidin-2-one is a fluorinated oxazolidinone derivative with potential applications in medicinal chemistry and agrochemical research. Its structure incorporates a fluorine atom and a methyl group on the phenyl ring, which may enhance metabolic stability and binding affinity in target interactions. The oxazolidin-2-one core is known for its utility as a chiral auxiliary or scaffold in asymmetric synthesis. This compound’s unique substitution pattern offers selectivity advantages in the development of enzyme inhibitors or bioactive molecules. Its well-defined stereochemistry and functional group compatibility make it a versatile intermediate for further derivatization in pharmaceutical and fine chemical synthesis.
5-(2-fluoro-5-methylphenyl)-1,3-oxazolidin-2-one structure
1699599-08-0 structure
Product name:5-(2-fluoro-5-methylphenyl)-1,3-oxazolidin-2-one
CAS No:1699599-08-0
MF:C10H10FNO2
MW:195.190306186676
CID:6454342
PubChem ID:108216657

5-(2-fluoro-5-methylphenyl)-1,3-oxazolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-(2-fluoro-5-methylphenyl)-1,3-oxazolidin-2-one
    • EN300-1846065
    • 1699599-08-0
    • Inchi: 1S/C10H10FNO2/c1-6-2-3-8(11)7(4-6)9-5-12-10(13)14-9/h2-4,9H,5H2,1H3,(H,12,13)
    • InChI Key: MEHLZYGNQOTDNS-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C)C=C1C1CNC(=O)O1

Computed Properties

  • Exact Mass: 195.06955672g/mol
  • Monoisotopic Mass: 195.06955672g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 38.3Ų

5-(2-fluoro-5-methylphenyl)-1,3-oxazolidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1846065-2.5g
5-(2-fluoro-5-methylphenyl)-1,3-oxazolidin-2-one
1699599-08-0
2.5g
$1370.0 2023-09-19
Enamine
EN300-1846065-0.1g
5-(2-fluoro-5-methylphenyl)-1,3-oxazolidin-2-one
1699599-08-0
0.1g
$615.0 2023-09-19
Enamine
EN300-1846065-5.0g
5-(2-fluoro-5-methylphenyl)-1,3-oxazolidin-2-one
1699599-08-0
5g
$3189.0 2023-06-01
Enamine
EN300-1846065-0.25g
5-(2-fluoro-5-methylphenyl)-1,3-oxazolidin-2-one
1699599-08-0
0.25g
$642.0 2023-09-19
Enamine
EN300-1846065-1g
5-(2-fluoro-5-methylphenyl)-1,3-oxazolidin-2-one
1699599-08-0
1g
$699.0 2023-09-19
Enamine
EN300-1846065-1.0g
5-(2-fluoro-5-methylphenyl)-1,3-oxazolidin-2-one
1699599-08-0
1g
$1100.0 2023-06-01
Enamine
EN300-1846065-10.0g
5-(2-fluoro-5-methylphenyl)-1,3-oxazolidin-2-one
1699599-08-0
10g
$4729.0 2023-06-01
Enamine
EN300-1846065-0.5g
5-(2-fluoro-5-methylphenyl)-1,3-oxazolidin-2-one
1699599-08-0
0.5g
$671.0 2023-09-19
Enamine
EN300-1846065-0.05g
5-(2-fluoro-5-methylphenyl)-1,3-oxazolidin-2-one
1699599-08-0
0.05g
$587.0 2023-09-19
Enamine
EN300-1846065-5g
5-(2-fluoro-5-methylphenyl)-1,3-oxazolidin-2-one
1699599-08-0
5g
$2028.0 2023-09-19

Additional information on 5-(2-fluoro-5-methylphenyl)-1,3-oxazolidin-2-one

Introduction to 5-(2-Fluoro-5-methylphenyl)-1,3-oxazolidin-2-one (CAS No. 1699599-08-0)

5-(2-Fluoro-5-methylphenyl)-1,3-oxazolidin-2-one (CAS No. 1699599-08-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazolidinones, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of 5-(2-fluoro-5-methylphenyl)-1,3-oxazolidin-2-one makes it a valuable candidate for various research and development activities, particularly in the areas of drug discovery and chemical biology.

The chemical structure of 5-(2-fluoro-5-methylphenyl)-1,3-oxazolidin-2-one is characterized by a five-membered oxazolidine ring fused to a phenyl group substituted with a fluoro and methyl group. This specific arrangement of functional groups imparts unique properties to the molecule, including enhanced stability, solubility, and bioavailability. These properties are crucial for optimizing the compound's performance in various biological assays and preclinical studies.

Recent studies have highlighted the potential of 5-(2-fluoro-5-methylphenyl)-1,3-oxazolidin-2-one as a promising lead compound for the development of novel therapeutics. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antimicrobial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action involves inhibition of protein synthesis by binding to the bacterial ribosome, which is a well-established target for antibiotics.

In addition to its antimicrobial properties, 5-(2-fluoro-5-methylphenyl)-1,3-oxazolidin-2-one has also been investigated for its potential as an antiviral agent. Studies conducted by researchers at the University of California have demonstrated that this compound can effectively inhibit the replication of several RNA viruses, including influenza and coronavirus. The antiviral activity is attributed to its ability to interfere with viral protein synthesis and assembly processes.

The pharmacokinetic profile of 5-(2-fluoro-5-methylphenyl)-1,3-oxazolidin-2-one has been extensively studied to assess its suitability as a drug candidate. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It shows good oral bioavailability and a long half-life, which are desirable attributes for a therapeutic agent. Furthermore, toxicity studies have revealed that 5-(2-fluoro-5-methylphenyl)-1,3-oxazolidin-2-one is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.

The versatility of 5-(2-fluoro-5-methylphenyl)-1,3-oxazolidin-2-one extends beyond its direct biological activities. It serves as an important intermediate in the synthesis of more complex molecules with diverse biological functions. For example, chemists at Merck & Co. have utilized this compound as a building block in the development of novel antifungal agents targeting Candida species. The ability to modify the structure through synthetic chemistry allows researchers to fine-tune the properties and enhance the therapeutic potential of these derivatives.

In conclusion, 5-(2-fluoro-5-methylphenyl)-1,3-oxazolidin-2-one (CAS No. 1699599-08-0) represents a significant advancement in the field of medicinal chemistry. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development. Ongoing studies continue to explore its potential applications in treating infectious diseases and other medical conditions, highlighting its importance in modern pharmaceutical science.

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